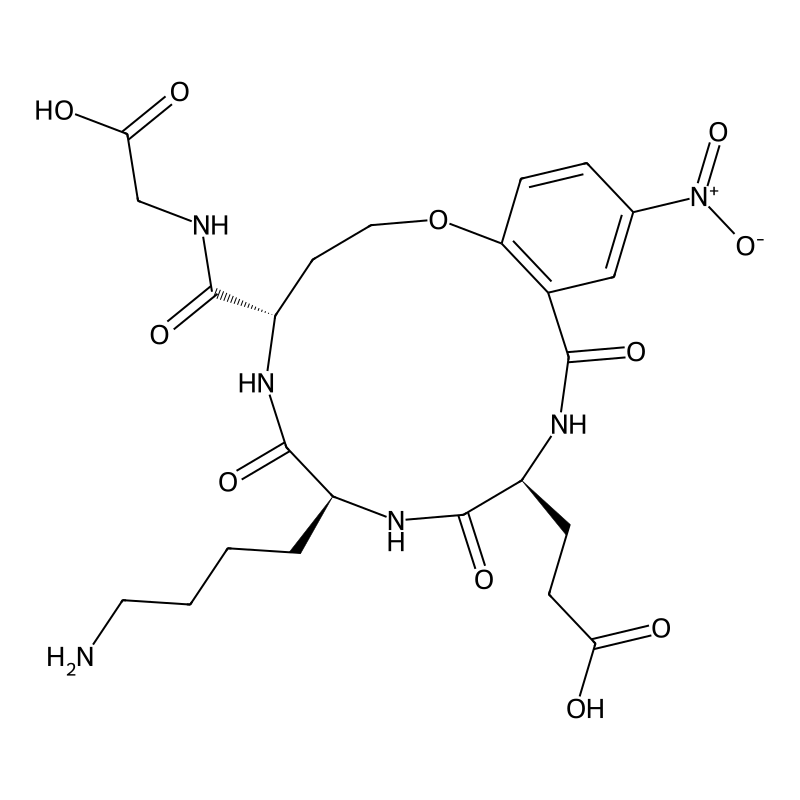Tavilermide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Nerve Growth Factor (NGF) Pathway Activation:
- Tavilermide acts as a ligand, a molecule that binds to a specific receptor, for the Nerve Growth Factor (NGF) receptor TrkA. NGF plays a crucial role in the development, survival, and maintenance of neurons [].
- By binding to TrkA, Tavilermide is thought to activate the NGF signaling pathway, potentially leading to increased nerve cell growth and function [].
Dry Eye Disease Research:
- Dry eye disease is a condition characterized by insufficient tear production or quality, leading to discomfort and vision problems.
- Studies have explored Tavilermide as a potential treatment for dry eye disease due to its ability to activate the NGF pathway, which may promote the health and function of corneal nerves.
- However, clinical trials haven't shown conclusive evidence of its effectiveness for dry eye disease.
Other Potential Applications:
- Research suggests that the NGF pathway plays a role in various neurological conditions. Due to its TrkA-activating properties, Tavilermide has been investigated for its potential application in treating conditions like neurotrophic keratitis (a rare eye disease affecting the cornea) and neurodegenerative diseases like Alzheimer's disease [].
- However, more research is needed to determine its efficacy in these areas.
Tavilermide, also known as MIM-D3, is a small-molecule peptidomimetic compound developed by Mimetogen Pharmaceuticals. It is designed to function as a partial agonist of the neurotrophic tyrosine kinase receptor 1 (TrkA), which plays a crucial role in the development and maintenance of the nervous system, particularly in the context of neurotrophic signaling. Tavilermide is primarily being investigated for its therapeutic potential in treating keratoconjunctivitis sicca, commonly known as dry eye syndrome. Its chemical formula is , and it has a molecular weight of approximately 580.55 g/mol .
- Peptide Synthesis: Utilizing solid-phase peptide synthesis techniques, where protected amino acids are coupled using activating agents like N,N'-Diisopropylcarbodiimide and Oxyma.
- Deprotection: Removal of protective groups using piperidine in a dimethylformamide solvent.
- Cyclization: Formation of cyclic structures through the addition of reagents such as hexafluoroisopropanol and various coupling agents to facilitate the reaction.
- Purification: The final product is purified using high-performance liquid chromatography to ensure the removal of unreacted materials and by-products .
Tavilermide exhibits significant biological activity as a TrkA receptor agonist. By mimicking nerve growth factor, it promotes neuronal survival, differentiation, and proliferation. Its mechanism of action involves binding to the TrkA receptor, leading to receptor dimerization, autophosphorylation, and subsequent activation of downstream signaling pathways that are critical for neuronal health .
The compound has shown promise in inducing mucin production in ocular tissues, which is vital for maintaining a healthy tear film and protecting the ocular surface in dry eye conditions .
The synthesis of Tavilermide involves multiple steps:
- Starting Materials: The synthesis begins with N-Boc-cis-4-N-Fmoc-amino-L-proline and other amino acids.
- Microwave-Assisted Synthesis: This method enhances reaction rates and yields during peptide coupling.
- Cyclization Process: Following linear peptide formation, cyclization is achieved through specific reagents that facilitate ring closure.
- Final Cleavage: The cyclic peptide is cleaved from the resin and deprotected to yield Tavilermide .
Studies have indicated that Tavilermide interacts specifically with TrkA receptors, enhancing their activation without overstimulation, which can lead to adverse effects. Its selectivity for TrkA over other neurotrophic receptors suggests a favorable safety profile for therapeutic use in dry eye syndrome . Further interaction studies are necessary to fully understand its pharmacodynamics and potential off-target effects.
Tavilermide shares structural and functional similarities with several other compounds that target neurotrophic receptors or exhibit peptidomimetic properties. Here are some notable examples:
| Compound Name | Class | Mechanism of Action | Unique Features |
|---|---|---|---|
| Nerve Growth Factor | Protein | TrkA receptor agonist | Natural ligand for TrkA |
| Baclofen | GABA-B receptor agonist | Inhibitory neurotransmitter | Used primarily for muscle spasticity |
| Dexamethasone | Corticosteroid | Anti-inflammatory | Broad-spectrum anti-inflammatory effects |
| Semaglutide | GLP-1 receptor agonist | Regulates glucose metabolism | Used for diabetes management |
Tavilermide's unique positioning as a peptidomimetic specifically designed for ocular applications sets it apart from these compounds, emphasizing its targeted therapeutic role in ophthalmology .







